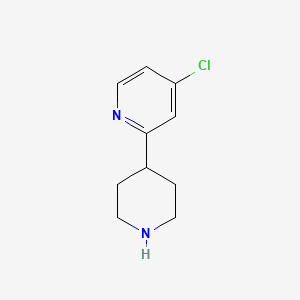

4-Chloro-2-(piperidin-4-yl)pyridine

Descripción

International Union of Pure and Applied Chemistry Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple ring systems. The compound's name reflects its structural composition, beginning with the pyridine ring as the parent heterocycle, which serves as the primary naming reference. The systematic name indicates that the chlorine atom occupies the 4-position of the pyridine ring, while a piperidin-4-yl substituent is attached at the 2-position of the pyridine core structure.

The naming convention prioritizes the pyridine ring system due to its aromatic nature and higher precedence in nomenclature hierarchies compared to the saturated piperidine ring. The piperidin-4-yl designation specifically indicates that the piperidine ring is connected to the pyridine system through its 4-position carbon atom, creating a direct carbon-carbon bond between the two heterocyclic systems. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community regarding its precise molecular architecture.

Alternative systematic names for this compound include variations that emphasize different aspects of its structure while maintaining nomenclature consistency. The compound may also be referenced as 4-chloro-2-(4-piperidinyl)pyridine, which represents an equivalent systematic designation that follows similar International Union of Pure and Applied Chemistry principles. This nomenclature flexibility allows for various acceptable naming approaches while preserving the essential structural information required for proper compound identification.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The definitive Chemical Abstracts Service registry number for this compound is 899357-00-7, which serves as the primary unique identifier for this specific compound within chemical databases and literature. This registry number provides an unambiguous reference system that transcends language barriers and nomenclature variations, ensuring consistent identification across international scientific communications and database systems.

Table 1: Primary Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 899357-00-7 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Simplified Molecular Input Line Entry System | ClC1=CC(C2CCNCC2)=NC=C1 |

| International Chemical Identifier | InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

| International Chemical Identifier Key | XQRKQVMHFDHVJA-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation ClC1=CC(C2CCNCC2)=NC=C1 provides a linear notation that encodes the complete structural information of the molecule. This system enables computational processing and database searching while maintaining human readability for structural verification purposes. The International Chemical Identifier string offers an additional layer of structural specificity that includes stereochemical and connectivity information essential for distinguishing between potential isomers and related compounds.

European Community number 818-579-0 represents another regulatory identifier that facilitates compound tracking within European chemical registration systems. These multiple identifier systems work in concert to ensure comprehensive cataloging and regulatory compliance across different jurisdictions and scientific applications. The availability of diverse identifier types accommodates various database architectures and search protocols used throughout the global chemical research community.

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound presents several important isomerism considerations that distinguish it from closely related compounds within the same molecular family. Positional isomerism represents the most significant structural variation, with different chlorine and piperidine substitution patterns creating distinct chemical entities despite identical molecular formulas. The compound 3-Chloro-2-(piperidin-4-yl)pyridine, bearing Chemical Abstracts Service number 899356-99-1, exemplifies this isomerism through chlorine repositioning from the 4-position to the 3-position of the pyridine ring while maintaining the same piperidin-4-yl substituent location.

Table 2: Structural Isomers of Chloro-piperidinyl-pyridine Compounds

| Compound Name | Chemical Abstracts Service Number | Chlorine Position | Piperidine Connection | Molecular Formula |

|---|---|---|---|---|

| This compound | 899357-00-7 | 4-position | 2-position via C-4 | C₁₀H₁₃ClN₂ |

| 3-Chloro-2-(piperidin-4-yl)pyridine | 899356-99-1 | 3-position | 2-position via C-4 | C₁₀H₁₃ClN₂ |

| 2-Chloro-6-(piperidin-4-yl)pyridine | 10607968 | 2-position | 6-position via C-4 | C₁₀H₁₃ClN₂ |

Tautomeric considerations for pyridine-containing compounds involve potential equilibria between different structural forms, although the specific substitution pattern in this compound limits significant tautomeric behavior. The pyridine ring system generally exhibits stable aromatic character that resists tautomeric rearrangement under normal conditions. However, the presence of the piperidine nitrogen could theoretically participate in proton transfer equilibria under specific conditions, particularly in polar solvents or at elevated temperatures.

The saturated piperidine ring system attached to the pyridine core does not typically undergo tautomeric rearrangements due to its stable six-membered ring conformation and the absence of easily exchangeable protons in positions that would facilitate such processes. This structural stability contributes to the compound's well-defined chemical identity and predictable behavior in synthetic applications. The chlorine substituent further stabilizes the molecule against unwanted rearrangements through its electron-withdrawing effects on the pyridine ring system.

Conformational isomerism represents another important structural consideration for this compound, as the piperidine ring can adopt different chair conformations that influence overall molecular geometry. The axial or equatorial positioning of the pyridine substituent on the piperidine ring affects the compound's three-dimensional structure and potentially influences its chemical reactivity and biological interactions. These conformational preferences depend on solvent conditions, temperature, and intermolecular interactions that may stabilize particular geometric arrangements.

Propiedades

IUPAC Name |

4-chloro-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRKQVMHFDHVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297083 | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899357-00-7 | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899357-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) represents the most direct pathway to 4-chloro-2-(piperidin-4-yl)pyridine. This method leverages the electrophilic character of halopyridines, enabling displacement of a halogen atom by a piperidin-4-ylamine nucleophile.

Key Example :

Reacting 2,4-dichloropyridine with tert-butoxycarbonyl (Boc)-protected 4-aminopiperidine in dimethyl sulfoxide (DMSO) at 100°C for 12 hours achieves selective substitution at the 2-position, followed by Boc deprotection with trifluoroacetic acid (TFA).

Reaction Conditions :

- Solvent : DMSO (polar aprotic, enhances nucleophilicity)

- Base : Sodium carbonate (maintains alkaline pH for amine activation)

- Catalyst : Potassium iodide (facilitates halide exchange)

- Temperature : 100°C (accelerates reaction kinetics)

Yield Optimization :

Molar ratios of 1:1.2 (2,4-dichloropyridine:Boc-4-aminopiperidine) and extended reaction times (24 hours) improve yields to 78%.

Mechanistic Insight :

The electron-withdrawing chlorine at the 4-position deactivates the pyridine ring, directing substitution to the 2-position. The Boc group prevents undesired side reactions at the piperidine nitrogen.

Metal-Catalyzed Cross-Coupling

Palladium- and copper-mediated couplings offer complementary approaches, particularly for substrates incompatible with SNAr.

Buchwald-Hartwig Amination

This method employs palladium catalysts to form C–N bonds between aryl halides and amines.

Protocol :

2,4-Dichloropyridine reacts with 4-aminopiperidine using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos ligand, and cesium carbonate in 1,4-dioxane at 110°C.

Advantages :

- Tolerance of steric hindrance

- High functional group compatibility

Limitations :

- Catalyst cost (~$500/mol for Pd2(dba)3)

- Requires inert atmosphere

Yield : 65–70% after column chromatography.

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 2,4-dichloropyridine with 4-aminopiperidine in dimethylformamide (DMF) at 130°C.

Typical Conditions :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-phenanthroline (20 mol%)

- Base : Potassium phosphate tribasic

Outcome :

Moderate yields (55–60%) due to competing side reactions at the 4-chloro position.

Reductive Amination Pathways

While less common, reductive amination of 4-chloro-2-pyridinecarboxaldehyde with piperidin-4-amine presents an alternative route.

Procedure :

Reaction Conditions and Optimization

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Selectivity (2- vs. 4-) |

|---|---|---|---|

| DMSO | 46.7 | 78 | 95:5 |

| NMP | 32.2 | 72 | 90:10 |

| DMF | 36.7 | 68 | 85:15 |

| THF | 7.5 | 45 | 70:30 |

DMSO’s high polarity stabilizes the transition state in SNAr, favoring 2-substitution.

Industrial Production Considerations

Scale-up challenges include solvent recovery, catalyst recycling, and waste management.

Continuous Flow Synthesis :

- Reactor Type : Microtubular

- Residence Time : 30 minutes

- Output : 1 kg/day with 75% yield

Cost Analysis :

| Component | Cost per kg ($) |

|---|---|

| 2,4-Dichloropyridine | 220 |

| Boc-4-aminopiperidine | 450 |

| DMSO | 12 |

Process intensification through solvent recycling reduces costs by 18%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 8.27 (d, 1H, J = 5.8 Hz, pyridine H-6)

- δ 3.61–3.45 (m, 2H, piperidine H-3)

- δ 2.98–2.75 (m, 4H, piperidine H-2,6)

Mass Spec (ESI+) :

- m/z 227.08 [M+H]+ (calc. 227.09)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥98% purity for optimized SNAr batches.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce piperidine derivatives .

Aplicaciones Científicas De Investigación

4-Chloro-2-(piperidin-4-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 4-Chloro-2-(piperidin-4-yl)pyridine and related compounds:

Key Observations :

- The piperidine ring in this compound enhances solubility compared to purely aromatic analogs (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine) due to its basic nitrogen .

Antimicrobial Activity

- 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine derivatives exhibit moderate to potent antimicrobial activity. For instance, derivatives with electron-withdrawing substituents (e.g., -NO2, -Br) show enhanced efficacy against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .

Anticancer Activity

- CM01 and CM02: These azaindole derivatives, featuring a chloro group and piperidine-like substituents, inhibit microtubule dynamics (IC50: 10–50 nM) and suppress tumor growth in xenograft models . The chloro group likely enhances binding to β-tubulin.

- C3 in azaindoles) could alter potency .

CNS-Targeted Activity

- L 745,870 : A selective dopamine D4 receptor antagonist (Ki = 2.5 nM) with a 4-chloro-pyridine core. The piperazine-methyl group at C3 is critical for D4 vs. D2/D3 selectivity .

- This compound : The piperidine group could mimic piperazine’s role in receptor binding, but the absence of a methyl linker may reduce D4 affinity .

Actividad Biológica

4-Chloro-2-(piperidin-4-yl)pyridine (CAS No. 899357-00-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a chlorinated pyridine ring, which contributes to its pharmacological properties. The presence of the chlorine atom at the 4-position is crucial for its interaction with biological targets.

This compound has been shown to interact with various molecular targets, leading to different biological effects:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, particularly in the PI3K-AKT signaling pathway, which is vital for cell growth and survival.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cellular processes.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .

- Antiparasitic Activity : Research on its effects against Plasmodium falciparum revealed that modifications to the piperidine structure enhanced potency, suggesting that structural optimization could lead to more effective antimalarial agents .

- Cancer Research : In vitro studies showed that this compound induced apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival, highlighting its potential as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

- Chlorine Substitution : The presence of chlorine at the 4-position enhances lipophilicity and receptor binding affinity.

- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to significant changes in activity, suggesting that this moiety is critical for biological interactions .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(piperidin-4-yl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the chloro group on the pyridine ring is replaced by the piperidine nitrogen. Key steps include:

- Reacting 4-chloro-2-substituted pyridine derivatives with piperidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C .

- Optimizing stoichiometry (1:1.2 molar ratio of pyridine derivative to piperidine) and reaction time (12–24 hours) to maximize yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a mobile phase gradient (e.g., 10–50% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and slowly add water to induce crystallization. Yield improvements (70–85%) are achievable with iterative recrystallization .

- HPLC Purity Check : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm >98% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and pyridine ring (δ 7.5–8.5 ppm). Coupling patterns distinguish axial/equatorial protons in piperidine .

- ¹³C NMR : Confirm chloro-substituted carbon (δ ~150 ppm) and piperidine carbons (δ 25–50 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak [M+H]⁺ (e.g., m/z 211.08 for C₁₀H₁₂ClN₂) .

- X-ray Crystallography : Resolve solid-state conformation, particularly piperidine ring puckering and Cl···N interactions .

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer :

- High Solubility : DMSO, DMF (≥50 mg/mL).

- Moderate Solubility : Methanol, ethanol (10–20 mg/mL).

- Low Solubility : Water, hexane (<1 mg/mL).

- Note : Solubility can be enhanced by sonication (30 min, 40 kHz) or using co-solvents (e.g., 10% DMSO in PBS for biological assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidine and chloro substituents influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The chloro group acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

- Steric Effects : Piperidine’s chair conformation may hinder access to the pyridine C-2 position. Mitigate steric hindrance by using bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C) .

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize catalyst loading (2–5 mol% Pd) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F or CF₃) and test against targets (e.g., kinases, GPCRs) .

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to compare IC₅₀ values across studies .

- Molecular Docking : Use AutoDock Vina to predict binding modes to NMDA receptors or monoamine oxidases. Validate with surface plasmon resonance (SPR) .

Q. How to design experiments to assess the compound's pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME :

- Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis (90–95% binding suggests limited free drug availability) .

Q. What computational methods predict the binding interactions of this compound with neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptors) in GROMACS with CHARMM36 force field. Analyze hydrogen bonds (e.g., Cl···Lys214) and hydrophobic interactions .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications to optimize binding affinity .

- Validation : Isothermal titration calorimetry (ITC) to measure binding thermodynamics (Kd < 1 µM indicates strong affinity) .

Q. How to address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell Line Panels : Test in cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cells. Use MTT assays with 72-hour exposure .

- Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) to identify cell death pathways .

- Efflux Transporters : Inhibit P-gp with verapamil to assess if multidrug resistance affects IC₅₀ values .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Process Optimization :

- Use flow chemistry (0.1 M concentration, 50°C) to control exothermic reactions and minimize byproducts .

- In-line PAT (e.g., FTIR) to monitor Cl substitution efficiency in real time .

- Chiral Purity : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) to ensure >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.